cl-387785

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

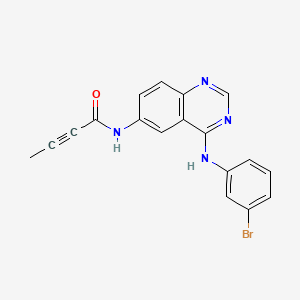

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYWOYVBXILOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236539 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-06-8 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL-387785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-387785 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CL-387785: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Its mechanism of action is centered on the covalent modification of the EGFR kinase domain, leading to the sustained blockade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Mechanism of Action: Irreversible EGFR Inhibition

This compound is classified as a second-generation EGFR tyrosine kinase inhibitor (TKI). Unlike first-generation reversible inhibitors, this compound contains a reactive butynamide moiety that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding leads to a prolonged and potent inhibition of EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

A key feature of this compound is its ability to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which is often mediated by a secondary mutation in the EGFR kinase domain, T790M.[4][5] The T790M mutation increases the affinity of the receptor for ATP, thereby outcompeting reversible inhibitors. However, the covalent binding mechanism of this compound allows it to effectively inhibit the T790M mutant, making it a valuable tool in the study of and potential treatment for resistant cancers.[3][5]

The primary downstream signaling pathways affected by EGFR inhibition include the Ras-Raf-MAPK pathway, which is critical for cell proliferation, and the PI3K/Akt pathway, a major regulator of cell survival and apoptosis.[6] By blocking EGFR activation, this compound effectively dampens these pro-tumorigenic signals.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 Value | Cell Line/System | Reference |

| EGFR Kinase | 370 pM | Recombinant Enzyme | [1][2][4] |

| EGF-stimulated Autophosphorylation | 5 nM | Cells | [1][4] |

| Cell Proliferation | 31 nM | Cell lines overexpressing EGF-R or c-erbB-2 | [4] |

| H1975 Cell Proliferation (10 nM) | Survival Fraction < 0 | H1975 | [7][8] |

| H1975 Cell Proliferation (25 nM) | Survival Fraction < 0 | H1975 | [7][8] |

| H1975 Cell Proliferation (50 nM) | Survival Fraction < 0 | H1975 | [7][8] |

| H1975 Cell Proliferation (100 nM) | Survival Fraction < 0 | H1975 | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Dose | Route of Administration | Effect | Reference |

| EGF-R Overexpressing Nude Mice | 80 mg/kg/day | p.o. | Profoundly blocks tumor growth | [1][4] |

| HCA-7-induced Xenograft | 25 mg/kg | i.p. | Reduced tumor growth | [1] |

| HCA-7-induced Xenograft | 100 mg/kg | i.p. | Complete prevention of tumor growth | [1] |

| HCT-116-induced Xenograft | 50 mg/kg | i.p. | Reduced tumor growth | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

EGFR Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.

Materials:

-

This compound

-

Recombinant EGFR enzyme

-

100 mM HEPES, pH 7.4

-

30 mM HEPES, pH 7.4

-

Peptide substrate (e.g., RR-SRC)

-

4x reaction buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)

-

[³³P]ATP

-

P81 filter papers

-

0.5% phosphoric acid

-

Liquid scintillation counter

Protocol:

-

Prepare a 500 µM stock solution of this compound in 100% DMSO.[1]

-

Dilute the this compound stock solution to desired concentrations with 30 mM HEPES, pH 7.4.[1]

-

In a microcentrifuge tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[1]

-

To initiate the kinase reaction, add a master mix containing:

-

5 µL peptide (400 µM final concentration)

-

10 µL of 4x reaction buffer

-

0.30 µL [³³P]ATP

-

12 µL H₂O

-

-

Incubate the reaction mixture for 90 minutes at room temperature.[1]

-

Spot the entire reaction volume onto P81 filter papers.[1]

-

Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[1]

-

Measure the radioactivity on the filter papers using a liquid scintillation counter to determine the extent of peptide phosphorylation.[1]

-

Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., H1975, or cells overexpressing EGFR or HER2/neu)

-

Complete cell culture medium

-

96-well flat-bottomed plates

-

This compound

-

CellTiter 96® AQueous One Solution Reagent (MTS)

-

Plate reader

Protocol:

-

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing various concentrations of this compound.

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a plate reader.

-

Determine the IC50 value from the dose-response curves.[1]

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, irreversible inhibitor of EGFR that demonstrates significant anti-proliferative and anti-tumor activity. Its covalent binding mechanism allows it to overcome common resistance mutations that affect first-generation EGFR inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this and similar compounds. The detailed understanding of its mechanism of action is critical for the rational design of future cancer therapies targeting the EGFR signaling network.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | EGFR | TargetMol [targetmol.com]

- 5. pnas.org [pnas.org]

- 6. ClinPGx [clinpgx.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. EGFR Inhibitor this compound Suppresses the Progression of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

CL-387785 as an irreversible EGFR inhibitor

An In-Depth Technical Guide to CL-387785: An Irreversible EGFR Inhibitor

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often deregulated in various cancers, making it a prime target for therapeutic intervention. While first-generation reversible EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, acquired resistance, frequently through mutations like T790M, limits their long-term use. This compound is a potent, second-generation, irreversible tyrosine kinase inhibitor designed to overcome such resistance. By forming a covalent bond with a key cysteine residue in the ATP-binding pocket of EGFR, this compound provides sustained inhibition of the receptor's activity. This guide details the mechanism of action, biochemical and cellular activity, and key experimental protocols for the evaluation of this compound, serving as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] Its mechanism involves two key steps:

-

Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding site within the EGFR kinase domain. The quinazoline core orients itself in the pocket, forming hydrogen bonds with the hinge region residue Met793.[1]

-

Covalent Bond Formation: The molecule contains a reactive Michael acceptor (a butynamide group) that subsequently forms a covalent bond with the thiol group of Cysteine 797 (Cys797).[1][2] This cysteine residue is located at the edge of the ATP binding cleft.[1]

This covalent and irreversible binding locks the inhibitor in place, preventing ATP from accessing the kinase domain and thereby permanently inactivating the enzyme. This mechanism is particularly effective against the common T790M resistance mutation, as the covalent interaction can overcome the steric hindrance that reduces the affinity of reversible inhibitors.[1][3]

EGFR Signaling Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By irreversibly binding to the EGFR kinase domain, this compound effectively blocks the initial autophosphorylation event, thereby preventing the activation of these critical downstream pathways. This leads to a cytostatic effect, inhibiting cell proliferation.[4]

Quantitative Biological Activity

This compound demonstrates high potency in both biochemical and cellular assays. Its activity against wild-type EGFR, mutated forms, and cell lines is summarized below.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| EGFR | Kinase Assay | IC₅₀ | 370 pM | [5] |

| WT EGFR | Kinase Binding | Kᵢ | 0.093–0.16 nM | [6] |

| EGFR-L858R | Kinase Binding | Kᵢ | 0.4–0.7 nM | [7] |

| EGFR | Kinase Assay | K*ᵢ (apparent) | 180 ± 11 nM | [8] |

| Note: Value range is for quinazoline-based covalent inhibitors, including this compound. |

Table 2: Cellular Activity of this compound

| Cell Line/Context | Assay Type | Metric | Value | Reference |

| EGFR-overexpressing cells | Autophosphorylation | IC₅₀ | 5 nM | [4] |

| EGFR/c-erbB2 overexpressing cells | Cell Proliferation | IC₅₀ | 31 nM | [4] |

| MDA-MB-468 (TNBC) | Cell Viability (XTT) | IC₅₀ | 0.7 ± 0.3 µM | [9] |

| MDA-MB-231 (TNBC) | Cell Viability (XTT) | IC₅₀ | 0.5 ± 0.2 µM | [9] |

| H1975 (L858R/T790M) | Cell Proliferation | - | Inhibits in a dose-dependent manner | [10] |

| A549 (WT EGFR) | Autophosphorylation | IC₅₀ | 2-12 nM* | [6] |

| Note: Value range is for quinazoline-based covalent inhibitors. |

Efficacy Against Resistance Mutations

A primary advantage of this compound is its ability to inhibit EGFR harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors.[1] The irreversible binding mechanism allows this compound to maintain activity against this mutant.[3] However, acquired resistance to irreversible inhibitors can occur through a tertiary mutation at the covalent binding site, C797S, which replaces the reactive cysteine with a serine.[11][12] Interestingly, one study reported that this compound did not induce the C797S resistance mutation in H1975 cells and only resulted in a four-fold loss of cellular potency, suggesting a potentially different resistance profile compared to other covalent inhibitors.[6][7] Resistance can also be mediated through bypass tracks, such as the paracrine activation of c-Met signaling by high levels of Hepatocyte Growth Factor (HGF).[11][12]

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol details a radiometric assay to determine the enzymatic inhibition of EGFR.

-

Objective: To quantify the IC₅₀ of this compound against recombinant EGFR kinase.

-

Principle: The assay measures the transfer of a radiolabeled phosphate from [³³P]ATP to a peptide substrate by EGFR. Inhibition is quantified by a reduction in radioactivity incorporated into the peptide.

-

Materials:

-

This compound stock solution (500 µM in 100% DMSO)[4]

-

Recombinant EGFR enzyme[4]

-

Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[4]

-

[³³P]ATP (>2500 Ci/mmol)[4]

-

4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate[4]

-

Dilution Buffer: 30 mM HEPES (pH 7.4)[4]

-

P81 phosphocellulose filter papers[4]

-

0.5% Phosphoric acid[4]

-

Liquid scintillation counter and fluid[4]

-

-

Procedure:

-

Prepare serial dilutions of this compound from the stock solution using the Dilution Buffer.

-

In a reaction tube, add 10 µL of the this compound dilution.

-

Add 3 µL of diluted recombinant EGFR enzyme. Incubate on ice for 10 minutes.[4]

-

To initiate the kinase reaction, add 27 µL of a master mix containing:

-

5 µL peptide substrate (final concentration 400 µM)

-

10 µL of 4x Reaction Buffer

-

0.30 µL [³³P]ATP

-

11.7 µL H₂O

-

-

Incubate the reaction mixture for 90 minutes at room temperature.[4]

-

Spot the entire reaction volume onto a P81 filter paper.

-

Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[4]

-

Measure the radioactivity on the filter paper using a liquid scintillation counter.[4]

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell Proliferation (MTS) Assay

This protocol outlines a colorimetric assay to measure the effect of this compound on cell viability and proliferation.

-

Objective: To determine the IC₅₀ of this compound on the proliferation of cancer cell lines.

-

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.

-

Materials:

-

Procedure:

-

Seed 10,000 cells per well in 96-well plates and allow them to adhere overnight.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.

-

Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).[4]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until color development is sufficient.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle control (e.g., 0.1% DMSO) to determine the percentage of viability. Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.[4]

In Vivo Efficacy and Formulation

This compound has demonstrated significant anti-tumor activity in vivo. In nude mice with tumors overexpressing EGFR, oral administration of this compound at 80 mg/kg/day profoundly blocked tumor growth.[4]

-

Example Formulations for Animal Studies:

-

Oral (p.o.) Administration: A stock solution in DMSO can be mixed with corn oil. For example, a 60 mg/mL DMSO stock can be diluted by adding 50 µL to 950 µL of corn oil. This mixture should be used immediately.

-

Intraperitoneal (i.p.) Administration: A solution can be prepared by mixing a DMSO stock with PEG300, Tween80, and ddH₂O. For instance, 50 µL of a 60 mg/mL DMSO stock is mixed with 400 µL of PEG300, followed by 50 µL of Tween80, and finally brought to a 1 mL volume with 500 µL of ddH₂O. This solution should also be used immediately.[4]

-

Conclusion

This compound is a powerful second-generation irreversible EGFR inhibitor with picomolar potency in biochemical assays and low nanomolar activity in cellular contexts. Its covalent mechanism of action allows it to effectively inhibit both wild-type and T790M-mutant EGFR, providing a crucial tool to overcome acquired resistance to first-generation inhibitors. The detailed protocols and compiled quantitative data in this guide offer a foundational resource for further research and development of EGFR-targeted therapies.

References

- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. biokin.com [biokin.com]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

EKI-785 Covalent Binding to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of EKI-785, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). EKI-785, also known as CL-387,785, distinguishes itself through its covalent binding mechanism, offering prolonged target engagement and a high degree of potency. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate its function, and its impact on EGFR signaling pathways.

Quantitative Analysis of EKI-785 Inhibition

EKI-785 demonstrates potent inhibition of EGFR through a two-step mechanism characteristic of covalent inhibitors. This involves an initial non-covalent binding to the ATP-binding site of the EGFR kinase domain, followed by the formation of an irreversible covalent bond. The quantitative measures of its inhibitory activity are summarized below. While specific individual kinetic constants (k_inact and K_i) for EKI-785 are not consistently reported in publicly available literature, its high potency is well-documented through its IC50 values.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EGFR Kinase Activity) | 370 ± 120 pM | Recombinant Enzyme | [1][2][3] |

| IC50 (EGFR Kinase Activity) | 250 - 490 pM | In vivo | [4] |

| IC50 (EGF-stimulated Autophosphorylation) | 5 nM | In cells | [3][4][5] |

| IC50 (Cell Proliferation) | 31 nM | Cell lines overexpressing EGFR or c-erbB-2 | [5] |

Note: The IC50 value for irreversible inhibitors is time-dependent and can be influenced by the experimental conditions, including enzyme and substrate concentrations. For a more complete understanding of the inhibitor's efficiency, the ratio of the rate of inactivation (k_inact) to the inhibition constant (K_i) is often used.

Mechanism of Covalent Inhibition

EKI-785 is a 4-anilinoquinazoline derivative containing a reactive butynamide moiety. This electrophilic group serves as a "warhead" that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR.

The irreversible nature of this bond leads to sustained inhibition of EGFR's kinase activity, effectively blocking downstream signaling pathways that are crucial for cell proliferation and survival. This prolonged engagement is a key advantage of covalent inhibitors like EKI-785.

Experimental Protocols

The characterization of EKI-785's covalent binding to EGFR involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

EGFR Kinase Activity Assay (IC50 Determination)

This assay quantifies the ability of EKI-785 to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP ([γ-³³P]ATP for radiometric assays)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

EKI-785 (serially diluted)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.5%)

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of EKI-785 in DMSO and then dilute into the kinase assay buffer.

-

In a microtiter plate, add the recombinant EGFR enzyme to each well.

-

Add the diluted EKI-785 to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the ability of EKI-785 to inhibit the autophosphorylation of EGFR within a cellular context.

Materials:

-

Human cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and serum

-

EGF (Epidermal Growth Factor)

-

EKI-785

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed A431 cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of EKI-785 for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EGFR (pY1068).

-

After washing, incubate the membrane with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR.

-

Quantify the band intensities to determine the inhibition of EGFR autophosphorylation at different EKI-785 concentrations.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is employed to directly confirm the covalent modification of EGFR by EKI-785.

Materials:

-

Recombinant EGFR kinase domain

-

EKI-785

-

Reaction buffer

-

Trypsin

-

LC-MS/MS system

Protocol:

-

Incubate the recombinant EGFR kinase domain with an excess of EKI-785 to ensure complete labeling.

-

Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

Search the MS/MS data against the EGFR protein sequence, including a modification corresponding to the mass of the EKI-785 warhead on cysteine residues.

-

Identification of a peptide containing Cys797 with the expected mass shift confirms the covalent binding of EKI-785.

Impact on EGFR Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. By irreversibly inhibiting the kinase activity of EGFR, EKI-785 effectively blocks these critical pathways.

The primary pathways affected by EKI-785-mediated EGFR inhibition include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This cascade is critical for cell survival, growth, and metabolism.

-

JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.

By blocking the initial phosphorylation events on the EGFR, EKI-785 prevents the recruitment and activation of adaptor proteins and downstream signaling molecules, ultimately leading to the suppression of these pro-tumorigenic pathways.

Conclusion

EKI-785 is a potent, irreversible inhibitor of EGFR that functions through covalent modification of Cysteine 797 in the ATP-binding site. Its high potency is evidenced by its low picomolar IC50 value. The methodologies outlined in this guide, including kinase activity assays, cell-based autophosphorylation assays, and mass spectrometry, are crucial for characterizing the binding and cellular effects of EKI-785 and other covalent inhibitors. By effectively shutting down key EGFR-driven signaling pathways, EKI-785 serves as a valuable tool for cancer research and a paradigm for the development of targeted covalent therapies.

References

A Technical Guide to CL-387785: An Irreversible Inhibitor for Studying EGFR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CL-387785 (also known as EKI-785), a potent and selective tool for investigating the Epidermal Growth Factor Receptor (EGFR) signaling cascade. We will cover its mechanism of action, key quantitative data, and detailed experimental protocols for its application in laboratory settings.

Introduction to this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a critical mediator of cellular pathways controlling growth, proliferation, and differentiation.[1] Upon binding to ligands such as EGF, the receptor dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of multiple tyrosine residues.[2] This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers.[4][5]

This compound is a cell-permeable, irreversible inhibitor of the EGFR tyrosine kinase.[6] It belongs to the anilinoquinazoline class of inhibitors but is distinguished by a reactive Michael acceptor group.[1] This group allows this compound to form a covalent bond with a specific cysteine residue (Cys 797) located at the edge of the ATP-binding pocket of the EGFR kinase domain.[1][7] This irreversible binding effectively and permanently inactivates the kinase, making this compound a powerful tool for studying the consequences of sustained EGFR inhibition. It has also been reported to be effective against the T790M mutation, a common mechanism of resistance to reversible EGFR inhibitors.[1][8]

Quantitative Efficacy and Potency

The potency of this compound has been characterized in various enzymatic and cell-based assays. The following table summarizes key quantitative metrics reported in the literature.

| Assay Type | Target/System | IC50 Value | Reference(s) |

| Enzymatic Assay | Recombinant EGFR Kinase | 370 pM (+/- 120 pM) | [8][9] |

| Recombinant EGFR Kinase | 250 - 490 pM | ||

| Cell-Based Assay | EGF-Stimulated EGFR Autophosphorylation | 5 nM | [6][8] |

| Cell-Based Assay | Cell Proliferation (EGFR/c-erbB-2 Overexpressing Lines) | 31 nM | [8][10] |

| Cell-Based Assay | Cell Proliferation (EGFR/c-erbB-2 Overexpressing Lines) | 31 - 125 nM |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly preventing the kinase activity of EGFR, thereby blocking all subsequent downstream signaling events.

Experimental Protocols

Successful use of this compound requires careful preparation and execution of experiments. Below are detailed protocols for common applications.

-

Preparation : Prepare a concentrated stock solution, for example, 5-10 mM, by dissolving this compound powder in 100% dimethyl sulfoxide (DMSO).[10] Ensure complete dissolution.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[9]

-

Working Dilution : For cell culture experiments, dilute the stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). For enzymatic assays, dilute the stock into the appropriate assay buffer.[8]

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant EGFR kinase activity. This example uses a radiometric method.[8][10]

-

Reagent Preparation :

-

Inhibitor Dilutions : Prepare serial dilutions of this compound from your DMSO stock using an appropriate buffer (e.g., 30 mM HEPES, pH 7.4).[10]

-

Enzyme : Dilute recombinant EGFR enzyme in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).[10]

-

Reaction Mix : Prepare a 4x reaction buffer containing 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl2, and 200 µM sodium orthovanadate (a phosphatase inhibitor).[10]

-

Substrate : Prepare a solution of a suitable peptide substrate, such as RR-SRC.[10]

-

-

Assay Procedure :

-

Add 10 µL of diluted this compound or vehicle (DMSO) to a reaction tube or well.

-

Add 3 µL of diluted recombinant EGFR enzyme.

-

Incubate the enzyme and inhibitor mixture on ice for 10-15 minutes to allow for binding.[10]

-

To initiate the kinase reaction, add a mix containing: 5 µL of peptide substrate, 10 µL of 4x reaction buffer, 0.3 µL of [³³P]ATP, and 12 µL of H₂O.[10]

-

Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).

-

-

Detection :

-

Stop the reaction and separate the phosphorylated substrate from the free [³³P]ATP using methods like phosphocellulose paper binding and washing.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

-

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

-

Cell Culture and Treatment :

-

Plate cells (e.g., A431, which overexpresses EGFR) and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-4 hours.

-

Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes to induce EGFR autophosphorylation.[11]

-

-

Lysate Preparation :

-

Immediately wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (like sodium orthovanadate and sodium fluoride) to preserve the phosphorylation state.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., via BCA assay).

-

-

Western Blotting :

-

Denature 20-50 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[12]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature. Use a blocking buffer based on Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins (casein) that can increase background noise.[12]

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173) overnight at 4°C.[13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization Control :

-

To confirm that changes in signal are due to inhibition of phosphorylation and not changes in protein levels, it is essential to normalize the data.[11]

-

After imaging, strip the membrane and re-probe it with a primary antibody that recognizes total EGFR protein.[11]

-

Alternatively, run a parallel gel or use a loading control like β-actin.[13]

-

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]

-

Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.[15]

-

MTT Addition :

-

Solubilization :

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[15]

-

Mix thoroughly on a plate shaker to ensure complete solubilization.

-

-

Data Acquisition :

-

Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cellular function mediated by EGFR signaling.

References

- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CL-387,785 A cell-permeable and irreversible inhibitor of EGF-receptor (EGFR) kinase activity in vivo (IC50 = 250-490 pM) as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR in vivo (IC50 = 5 nM). | 194423-06-8 [sigmaaldrich.com]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | EGFR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to CL-387785: Overcoming T790M-Mediated Resistance in EGFR-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first-generation TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of CL-387785, an irreversible EGFR inhibitor, and its role in addressing the challenge of T790M-mediated resistance. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Challenge of Acquired Resistance in EGFR-Targeted Therapy

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and are key drivers in a subset of NSCLCs.[3][4] First-generation reversible EGFR TKIs, such as gefitinib and erlotinib, have shown significant clinical benefit in patients with these mutations.[5]

However, the majority of patients eventually develop acquired resistance to these therapies.[6] The most common mechanism of resistance, accounting for approximately 60% of cases, is the acquisition of a secondary mutation in exon 20, leading to a threonine-to-methionine substitution at position 790 (T790M).[6][7] The T790M mutation, often referred to as the "gatekeeper" mutation, is thought to confer resistance by sterically hindering the binding of reversible inhibitors and by increasing the receptor's affinity for ATP.[8][9] This has necessitated the development of novel inhibitors capable of overcoming this resistance mechanism.

This compound: An Irreversible EGFR Inhibitor

This compound (also known as EKI-785) is a quinazoline-based irreversible inhibitor of EGFR.[10][11] Its design represents a key strategy to combat T790M-mediated resistance.

Mechanism of Action

Unlike first-generation reversible inhibitors, this compound contains a reactive Michael-acceptor group.[2][8] This group enables the formation of a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding cleft of the EGFR kinase domain.[2][7][8] This irreversible binding leads to sustained inhibition of EGFR kinase activity, even in the presence of the T790M mutation.[8] The covalent interaction overcomes the increased ATP affinity conferred by the T790M mutation, which is a primary reason for the reduced efficacy of reversible inhibitors.[8][9]

Preclinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against EGFR. It exhibits inhibitory activity at picomolar concentrations against the EGFR kinase and at low nanomolar concentrations in cellular assays.[10][12] Importantly, this compound maintains its activity against EGFR harboring the T790M resistance mutation.[2][8]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against EGFR, highlighting its potency.

| Target | Assay Type | IC50 | Reference |

| EGFR Kinase | In vitro kinase assay | 370 pM | [10][11] |

| EGFR Autophosphorylation | Cellular assay (in vivo) | 5 nM | [12] |

| Cell Proliferation (EGFR or c-ErbB2 overexpressing cells) | Cellular assay | 31 nM | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

-

Enzyme and Substrate: Recombinant EGFR kinase domain is used as the enzyme source. A synthetic peptide, such as a poly(Glu, Tyr) peptide or a specific peptide substrate like RR-SRC, serves as the substrate for phosphorylation.[10]

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, ATP, MnCl2, and sodium orthovanadate.[10] Radiolabeled ATP ([³³P]ATP) is included to enable the detection of phosphorylation.[10]

-

Procedure:

-

This compound at various concentrations is pre-incubated with the recombinant EGFR enzyme.[10]

-

The kinase reaction is initiated by adding the peptide substrate and the reaction buffer containing [³³P]ATP.[10]

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 90 minutes).[10]

-

The reaction mixture is then spotted onto P81 phosphocellulose filter paper.[10]

-

The filters are washed with phosphoric acid to remove unincorporated [³³P]ATP.[10]

-

The radioactivity retained on the filters, corresponding to the phosphorylated peptide, is measured using a liquid scintillation counter.[10]

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular EGFR Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block EGFR activation within a cellular context.

-

Cell Line: A cell line that overexpresses EGFR, such as the A431 human epidermoid carcinoma cell line, is commonly used.

-

Procedure:

-

Cells are seeded in culture plates and allowed to attach.

-

The cells are then serum-starved to reduce basal EGFR activity.

-

Cells are pre-treated with various concentrations of this compound for a specified duration.

-

EGFR is then stimulated with its ligand, epidermal growth factor (EGF).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The intensity of the p-EGFR band is quantified and normalized to the total EGFR band. The IC50 value is determined from the dose-response curve of p-EGFR inhibition.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Lines: Cell lines with known EGFR mutation status are used, including those with activating mutations (e.g., PC-9 with exon 19 deletion) and those with the T790M resistance mutation (e.g., H1975 with L858R/T790M).[13]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is determined from the dose-response curve.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Mechanism of T790M Resistance and this compound Action

Caption: Overcoming T790M resistance with the irreversible inhibitor this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.

Conclusion

This compound serves as a pivotal example of a rationally designed irreversible inhibitor to overcome a specific drug resistance mechanism. Its ability to form a covalent bond with Cys797 in the EGFR kinase domain allows it to effectively inhibit the enzyme even in the presence of the T790M mutation, which confers resistance to first-generation reversible TKIs. The preclinical data and methodologies outlined in this guide underscore the importance of understanding the molecular basis of drug resistance to develop next-generation targeted therapies. While newer generations of EGFR TKIs have since been developed and have entered clinical practice, the principles demonstrated by this compound remain fundamental to the field of targeted cancer therapy.

References

- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with afatinib in EGFR activating mutation–positive advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CL-387,785 [sigmaaldrich.com]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

EKI-785: A Technical Whitepaper on a Potent Irreversible EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EKI-785, also known as CL-387785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive technical overview of the fundamental properties of EKI-785, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[6] EKI-785 emerged as a promising preclinical candidate due to its irreversible mode of inhibition, which offers the potential for sustained target engagement and efficacy against certain drug-resistant EGFR mutations.[7] This whitepaper consolidates the available technical data on EKI-785 to serve as a valuable resource for the scientific community.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | This compound, WAY-EKI 785 | [1][2][7][8] |

| Chemical Formula | C18H13BrN4O | [2][8] |

| Molecular Weight | 381.23 g/mol | [1][2] |

| CAS Number | 194423-06-8 | [2][8] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥95% | [8] |

| Solubility | DMSO: 76 mg/mL (199.35 mM) | [1] |

Mechanism of Action

EKI-785 is an irreversible inhibitor of EGFR.[1][2][3][4][7] It functions by covalently binding to the EGFR kinase domain, leading to a sustained blockade of its enzymatic activity. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival.[1][7][8]

Biological Activity

In Vitro Activity

EKI-785 has demonstrated potent inhibitory activity against EGFR in both enzymatic and cellular assays.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Enzymatic Assay | Recombinant EGFR | 370 pM | [1][2][3][4][5][7] |

| Cellular Autophosphorylation | EGF-stimulated cells | 5 nM | [1][7][8] |

| Cell Proliferation | Cell lines overexpressing EGFR or c-erbB-2 | 31 nM | [1][7] |

| Cell Proliferation | SW620 cell line | - | [2] |

| BCRP Efflux Pump | BCRP-expressing Sf9 cells | 0.2 µM | [1] |

In Vivo Activity

Preclinical studies in animal models have shown the anti-tumor efficacy of EKI-785.

| Animal Model | Tumor Type/Disease | Dosing | Outcome | Reference |

| Nude Mice | EGFR-overexpressing tumor xenograft | 80 mg/kg/day (p.o.) | Profoundly blocked tumor growth | [1][8] |

| Nude Mice | HCA-7-induced xenograft | 25 mg/kg | Reduced tumor growth | [1] |

| Nude Mice | HCA-7-induced xenograft | 100 mg/kg | Prevented tumor growth entirely | [1] |

| Nude Mice | HCT-116-induced xenograft | 50 mg/kg | Reduced tumor growth | [1][7] |

| Balb/c-bpk/bpk Mice | Autosomal recessive polycystic kidney disease (ARPKD) | 90 mg/kg (i.p.) | Marked reduction in cystic lesions, improved renal function, and prolonged lifespan | [1] |

Experimental Protocols

EGFR Kinase Assay (Liquid Scintillation)

This protocol outlines the methodology for determining the in vitro inhibitory activity of EKI-785 against recombinant EGFR.

Methodology:

-

Compound Preparation: Stock solutions of 500 µM EKI-785 in 100% DMSO are diluted to the desired concentrations with 30 mM HEPES buffer (pH 7.4).[1][7]

-

Enzyme Incubation: 10 µL of diluted EKI-785 is incubated with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[1][7]

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture containing:

-

Reaction Incubation: The reaction is allowed to proceed for 90 minutes at room temperature.[1]

-

Termination and Detection: The entire reaction volume is spotted onto P81 filter paper. The filter discs are then washed twice with 0.5% phosphoric acid to remove unincorporated [33P]ATP.[1]

-

Data Acquisition: The radioactivity retained on the filter paper, corresponding to the phosphorylated peptide, is measured using a liquid scintillation counter.[1]

Cell Proliferation Assay (MTS Assay)

This protocol describes the method used to assess the effect of EKI-785 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: 10,000 cells are seeded into each well of a 96-well flat-bottomed plate.[1]

-

Compound Treatment: The cells are treated with various concentrations of EKI-785.[1]

-

Incubation: The plates are incubated for 48 hours.[1]

-

MTS Reagent Addition: The CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.[1]

-

Incubation and Measurement: After a further incubation period, the absorbance is measured at 490 nm using a plate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves generated from the absorbance readings.[1]

Synthesis

Detailed information regarding the specific synthesis protocol for EKI-785 is not publicly available in the reviewed literature. General methods for the synthesis of dianilinopyrimidines as EGFR inhibitors have been described, which typically involve multi-step reactions including nucleophilic aromatic substitution and amide coupling.[6]

Developmental Status

EKI-785 was developed by Wyeth and investigated in preclinical studies for the treatment of autosomal recessive polycystic kidney disease.[9] As of October 2005, the development of EKI-785 for this indication was discontinued at the preclinical stage.[9]

Conclusion

EKI-785 is a well-characterized, potent, and irreversible inhibitor of EGFR with significant anti-proliferative activity in vitro and anti-tumor efficacy in preclinical models. The data summarized in this whitepaper, including its biological activity and detailed experimental protocols, provide a solid foundation for its use as a research tool in studies related to EGFR signaling and for comparative analyses in the development of new EGFR inhibitors. While its clinical development was halted, the wealth of preclinical data on EKI-785 continues to be of value to the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound (EKI-785) | EGFR Inhibitor | AmBeed.com [ambeed.com]

- 5. This compound (EKI-785) | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | EGFR | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. EKI 785 - AdisInsight [adisinsight.springer.com]

An In-depth Technical Guide to the Covalent Inhibition of EGFR by CL-387785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CL-387785, a second-generation irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It details the molecule's mechanism of action, quantitative efficacy, and its impact on cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays relevant to the characterization of this compound and similar kinase inhibitors.

Introduction: EGFR and the Paradigm of Covalent Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for normal cell function.[3][4]

Dysregulation of EGFR signaling, often through overexpression or activating mutations in its kinase domain, is a well-established driver of oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[5][6] This has made EGFR a prime target for therapeutic intervention.

First-generation EGFR inhibitors, such as gefitinib and erlotinib, are reversible ATP-competitive agents. While initially effective, their clinical utility is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[6][7] This challenge spurred the development of second-generation inhibitors, designed to overcome such resistance mechanisms.[5] These inhibitors feature an electrophilic "warhead" that forms a permanent, covalent bond with a specific cysteine residue in the ATP-binding site, leading to irreversible inactivation of the receptor.[8][9]

This compound: A Potent Second-Generation Irreversible Inhibitor

This compound (also known as EKI-785) is a potent and selective second-generation irreversible inhibitor of the EGFR tyrosine kinase.[10][11] Structurally, it belongs to the 4-anilinoquinazoline class of inhibitors but is distinguished by the presence of a reactive Michael acceptor group, a butynamide moiety.[6][12] This group is specifically designed to covalently modify Cysteine 797 (Cys797), a non-catalytic residue located at the edge of the ATP-binding cleft of EGFR.[6][8]

Mechanism of Covalent Inhibition

The inhibitory process of this compound is a two-step mechanism. First, the inhibitor reversibly binds to the ATP pocket of the EGFR kinase domain with high affinity.[13][14] This initial non-covalent interaction orients the butynamide "warhead" in close proximity to the nucleophilic thiol group of Cys797.[8] The subsequent step involves a Michael addition reaction, where the cysteine residue attacks the electrophilic moiety of this compound, resulting in the formation of a stable, irreversible covalent adduct.[8][9] This permanent modification locks the inhibitor in the active site, preventing ATP binding and completely shutting down the kinase activity of the receptor.[12] Because this mechanism does not rely solely on reversible binding, it can effectively inhibit EGFR variants, like T790M, that confer resistance to first-generation inhibitors.[6][15]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various biochemical and cell-based assays. The tables below summarize the key inhibitory concentration (IC50) values reported in the literature.

Table 1: Biochemical Kinase Inhibition

| Target | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| EGFR Kinase | In Vitro Kinase Assay | 370 ± 120 pM | [11][15] |

| EGFR Kinase | In Vitro Kinase Assay | 250 - 490 pM | |

Table 2: Cellular Activity

| Assay Target/Cell Line | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| EGF-Stimulated Autophosphorylation | Cellular Assay | 5 nM | [10][15] |

| Cell Proliferation (EGFR/c-erbB2 overexpressing) | Proliferation Assay | 31 nM | [10][15] |

| MDA-MB-468 (TNBC) | Cell Viability (XTT) | 0.7 ± 0.3 µM | [16] |

| MDA-MB-231 (TNBC) | Cell Viability (XTT) | 0.5 ± 0.2 µM |[16] |

Impact on EGFR Signaling Pathways

By irreversibly binding to EGFR, this compound prevents its activation and subsequent downstream signaling. This blockade affects two primary signaling axes that are crucial for tumor cell proliferation and survival.

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is a major driver of cell proliferation. Inhibition of EGFR by this compound prevents the recruitment of adaptor proteins like Grb2, thereby blocking RAS activation and the subsequent phosphorylation cascade.[3]

-

PI3K/AKT/mTOR Pathway : This pathway is central to promoting cell survival and inhibiting apoptosis. EGFR activation leads to the activation of PI3K, which in turn activates AKT. This compound abrogates this signal, promoting apoptosis and inhibiting cell growth.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.

Radiometric EGFR Kinase Assay

This biochemical assay directly measures the enzymatic activity of recombinant EGFR and its inhibition by this compound.[10]

Objective: To determine the IC50 value of this compound against EGFR kinase activity.

Materials:

-

Recombinant EGFR enzyme

-

This compound

-

Peptide substrate (e.g., RR-SRC)[10]

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl₂, 200 µM sodium orthovanadate)[10]

-

P81 phosphocellulose filter paper

-

0.5% Phosphoric acid

-

Scintillation counter and fluid

-

DMSO

Procedure:

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., 30 mM HEPES, pH 7.4) from a concentrated DMSO stock.[10]

-

In a reaction tube, pre-incubate the recombinant EGFR enzyme with the various concentrations of this compound on ice for 10 minutes.[10]

-

Initiate the kinase reaction by adding a master mix containing the peptide substrate, kinase reaction buffer, and [γ-³³P]ATP.[10]

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 90 minutes).[10]

-

Stop the reaction by spotting the entire reaction volume onto a P81 filter paper.

-

Wash the filter papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]

-

Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.[10]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Objective: To determine the IC50 of this compound on the growth of EGFR-expressing cancer cell lines.

Materials:

-

EGFR-dependent cell line (e.g., A431, MDA-MB-468)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo)[10][16][17]

-

Plate reader (spectrophotometer or luminometer)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][16]

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock.

-

Remove the old medium from the cells and add the medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO only).

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[10][16]

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control, plot it against the logarithm of the inhibitor concentration, and determine the IC50 value.[18]

Western Blot for EGFR Phosphorylation

This assay is used to visually confirm the inhibitory effect of this compound on EGFR autophosphorylation within a cellular context.

Objective: To assess the inhibition of ligand-induced EGFR phosphorylation by this compound in cells.

Materials:

-

EGFR-expressing cell line

-

Serum-free medium

-

EGF ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR[19]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to ~80% confluency and then serum-starve them overnight to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[17]

-

Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against total EGFR or a loading control like actin.[19][20]

Conclusion

This compound is a benchmark second-generation covalent inhibitor that exemplifies the strategy of irreversible receptor inactivation to overcome drug resistance. Its potent inhibition of both wild-type and mutant EGFR is achieved through the formation of a stable covalent bond with Cys797 in the receptor's ATP-binding site. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively study and utilize this compound in the investigation of EGFR signaling and the development of next-generation kinase inhibitors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. This compound | EGFR | TargetMol [targetmol.com]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell viability assay [bio-protocol.org]

- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for CL-387785 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CL-387785, a potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, in cell culture experiments.

This compound, also known as EKI-785, is a selective inhibitor of EGFR tyrosine kinase.[1][2] It functions by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[3] This compound has shown efficacy in overcoming resistance to other EGFR inhibitors, such as the T790M mutation.[3][4]

Mechanism of Action

This compound targets the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[3][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This initiates several downstream signaling cascades, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are pivotal in cancer cell growth and survival.[5] this compound irreversibly inhibits this autophosphorylation, thereby blocking these downstream signals.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in various assays and cell lines. These values are critical for designing effective cell culture experiments.

| Target/Assay | Cell Line | IC50 Value | Reference |

| EGFR Kinase | - | 370 pM | [1][2] |

| EGF-stimulated EGFR Autophosphorylation | A431 | 5 nM | [1][4] |

| EGF-stimulated erbB1 Autophosphorylation | NIH3T3 | 2.5 nM | [1] |

| Cell Proliferation | Cell lines overexpressing EGF-R or c-erbB-2 | 31 nM | [1] |

| Cell Proliferation | A-431 | 79 nM | [2] |

| Cell Proliferation | H1975 | Concentration-dependent | [6] |

Signaling Pathway Diagram

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 500 µM) in 100% DMSO.[1]

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2]

General Cell Culture and Treatment Workflow

The following diagram outlines a typical workflow for a cell culture experiment involving this compound treatment.

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and is suitable for determining the IC50 of this compound on cell proliferation.[1]

Materials:

-

Cells of interest (e.g., A431, H1975)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

-